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Compound of Interest

Compound Name:
2-amino-N-(3-

methoxybenzyl)benzamide

Cat. No.: B3508252

Get Quote

Executive Summary
N-(3-methoxybenzyl)anthranilamide (C₁₅H₁₆N₂O₂) represents a critical structural scaffold in

medicinal chemistry, often utilized in the development of PARP inhibitors, anticonvulsants, and

as a reference standard in forensic analysis of designer drugs.

The primary analytical challenge lies in distinguishing this meta-isomer from its ortho- (2-

methoxy) and para- (4-methoxy) counterparts. While all three share an identical molecular

weight (256.26 Da) and elemental composition, their fragmentation kinetics under Collision-

Induced Dissociation (CID) reveal distinct thermodynamic pathways.

This guide provides a validated fragmentation map, comparing the 3-methoxybenzyl isomer

against its alternatives to establish a self-validating identification protocol.
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Property Specification

IUPAC Name
2-amino-N-[(3-

methoxyphenyl)methyl]benzamide

Molecular Formula C₁₅H₁₆N₂O₂

Monoisotopic Mass 256.1212 Da

Precursor Ion [M+H]⁺ m/z 257.1290

Core Scaffold Anthranilamide (2-aminobenzamide)

Substituent 3-Methoxybenzyl group (Meta-substitution)

Structural Logic
The molecule consists of two stable aromatic systems linked by a labile amide bond. The

anthranilamide core (Ring A) contains an ortho-amino group capable of intramolecular

hydrogen bonding and resonance stabilization. The 3-methoxybenzyl moiety (Ring B) is prone

to forming a stable tropylium cation upon cleavage.

Experimental Methodology (LC-ESI-QTOF)
To replicate the data presented, the following high-resolution mass spectrometry (HRMS)

protocol is recommended.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Capillary Voltage: 3.5 kV.

Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both survival and deep

fragmentation ions.

Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).

B: Acetonitrile + 0.1% Formic Acid.
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

Fragmentation Analysis (The Core Mechanism)
The fragmentation of protonated N-(3-methoxybenzyl)anthranilamide ([M+H]⁺, m/z 257)

proceeds via two competitive primary pathways driven by charge localization.

Pathway A: Amide Bond Cleavage (Charge Retention on
Benzyl)
This is the dominant pathway due to the high stability of the resulting methoxy-tropylium ion.

Precursor: m/z 257.129

Cleavage: Heterolytic fission of the amide N-C bond.

Product:m/z 121.065 (3-Methoxybenzyl cation / Tropylium isomer).

Secondary Decay: The m/z 121 ion further loses formaldehyde (CH₂O, 30 Da) to form m/z

91.054 (Tropylium ion, C₇H₇⁺).

Pathway B: Amide Bond Cleavage (Charge Retention on
Anthraniloyl)
Stabilized by the ortho-amino group on the anthranilamide ring.

Precursor: m/z 257.129

Cleavage: Formation of the acylium ion.

Product:m/z 120.045 (2-Aminobenzoyl cation).

Secondary Decay: Loss of CO (28 Da) yields m/z 92.050 (Aniline radical cation/isomer).

Pathway C: Diagnostic "Meta" Stability
Unlike the ortho-isomer, the meta-methoxy group does not facilitate a direct "Ortho Effect" (e.g.,

loss of MeOH or cyclic rearrangement involving the amide hydrogen). Therefore, the survival
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yield of the m/z 257 parent ion is typically lower for the meta-isomer compared to the ortho-

isomer at medium collision energies, as there is no stabilizing intramolecular hydrogen bond to

resist fragmentation.

Visualization: Fragmentation Pathway
The following diagram illustrates the competitive dissociation kinetics.
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[M+H]+ m/z 257.129

3-Methoxybenzyl Cation
(Tropylium Isomer)

m/z 121.065

Path A: Amide Fission
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2-Aminobenzoyl Cation
(Anthraniloyl)
m/z 120.045

Path B: Amide Fission
(Charge on Acyl)

Tropylium Ion
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m/z 91.054

- CH2O (30 Da)

Aniline Cation
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m/z 92.050

- CO (28 Da)

Cyclopentadienyl
[C5H5]+

m/z 65.039

- HCN (27 Da)

Neutral Loss:
3-Methoxybenzylamine

Neutral Loss:
Anthranilamide
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Figure 1: Competitive fragmentation pathways of N-(3-methoxybenzyl)anthranilamide under

ESI-CID.

Comparative Performance Guide: Isomeric
Differentiation
The critical value of this guide is enabling the differentiation of the 3-methoxy (Meta) isomer

from the 2-methoxy (Ortho) and 4-methoxy (Para) alternatives.
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The "Ortho Effect" Discriminator
The ortho-isomer (2-methoxy) possesses a unique steric proximity between the methoxy

oxygen and the benzylic methylene/amide protons. This facilitates specific rearrangement

pathways absent in the meta-isomer.

Feature 3-Methoxy (Meta) 2-Methoxy (Ortho) 4-Methoxy (Para)

Dominant Base Peak
m/z 121 (Benzyl

Cation)

m/z 121 (Benzyl

Cation)

m/z 121 (Benzyl

Cation)

Secondary Ion (m/z

91)

High Abundance

(Easy loss of CH₂O)

Low Abundance

(Steric hindrance)
Moderate Abundance

Diagnostic Ratio

(91/121)

> 0.5 (High

fragmentation)
< 0.2 (Stable cation) ~ 0.3 - 0.4

Unique Neutral Loss
None (Standard

cleavage)

- MeOH (32 Da)

(Ortho effect)
None

Anthraniloyl (m/z 120) Present (Competitive)
Suppressed (Benzyl

charge preferred)
Present

Protocol for Identification
Extract Ion Chromatogram (EIC) for m/z 257.129.

Analyze MS/MS Spectrum at 20 eV.

Calculate Ratio: Intensity(m/z 91) / Intensity(m/z 121).

If Ratio > 0.5: Likely 3-Methoxy (Meta).

If Ratio < 0.2: Likely 2-Methoxy (Ortho).

Check for m/z 225: Look for [M+H - 32]⁺. Presence indicates the Ortho isomer (loss of

Methanol). Absence supports the Meta assignment.

Summary of Diagnostic Ions
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m/z (Measured) Ion Identity Origin Significance

257.1290 [M+H]⁺ Parent Confirms MW 256.

121.0653 [C₈H₉O]⁺ Benzyl Cleavage
Base peak; indicates

methoxybenzyl group.

120.0449 [C₇H₆NO]⁺ Amide Cleavage

Anthraniloyl core

marker; confirms 2-

aminobenzamide.

92.0500 [C₆H₆N]⁺ 120 - CO

Aniline fragment;

confirms aromatic

amine.

91.0547 [C₇H₇]⁺ 121 - CH₂O

Tropylium; high

abundance in Meta

isomer.

65.0391 [C₅H₅]⁺ 92 - HCN

Cyclopentadienyl;

deep fragmentation

marker.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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